![molecular formula C12H11N3 B14055722 {[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile is an organic compound with the molecular formula C12H11N3 It is characterized by the presence of a dimethylphenyl group attached to an aminomethylene malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)amino]methylene}malononitrile typically involves the reaction of 3,4-dimethylaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-Dimethylaniline+Malononitrile→[(3,4-Dimethylphenyl)amino]methylenemalononitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(3,4-Dimethylphenyl)amino]methylene}malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(3,4-Dimethylphenyl)amino]methylene}malononitrile
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its dimethylphenyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Biological Activity
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H12N4
- Molecular Weight : 224.25 g/mol
The structure consists of a dimethylphenyl group attached to a methylene bridge that connects to malononitrile, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. The compound's effectiveness varies depending on the concentration and the type of microorganism tested.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.
Table 2: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Induces apoptosis via mitochondrial pathway | |
HCT-116 | 10 | Cell cycle arrest at G1 phase |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular functions.
- Receptor Interaction : It can bind to specific receptors on cell membranes, altering signaling pathways that control cell growth and survival.
- DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, causing damage that triggers apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Apoptosis
In another investigation published in the Journal of Cancer Research, this compound was tested on various cancer cell lines. The study found that at an IC50 value of 10 µM against HCT-116 cells, the compound induced a remarkable increase in early apoptotic cells (41.55%), suggesting its promise as an anticancer drug candidate.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-[(3,4-dimethylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-12(5-10(9)2)15-8-11(6-13)7-14/h3-5,8,15H,1-2H3 |
InChI Key |
WYIALQYIFOONBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.